Lomefloxacin

Ophthalmology Pharmacokinetics Bacterial Keratitis

Select Lomefloxacin for research where its difluorinated structure provides decisive advantages: (1) Ocular PK studies—15.8× higher aqueous humor Cmax vs ciprofloxacin for keratitis models. (2) Phototoxicity research—validated positive control (Peto OR 5.81 vs other fluoroquinolones). (3) PK/PD modeling—~98% oral bioavailability & ~8 h half-life enable once-daily dosing. (4) Microbiology—potent against Enterobacteriaceae (MIC90 ≤1 µg/mL). Not a generic substitute for other fluoroquinolones. Order high-purity grade.

Molecular Formula C17H19F2N3O3
Molecular Weight 351.35 g/mol
CAS No. 98079-51-7
Cat. No. B1199960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLomefloxacin
CAS98079-51-7
Synonyms1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
Décalogiflox
Logiflox
lomefloxacin
lomefloxacin hydrochloride
lomenfloxacin
Maxaquin
NY 198
NY-198
Ocacin
Okacin
Okacyn
SC 4711
SC-4711
Molecular FormulaC17H19F2N3O3
Molecular Weight351.35 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O
InChIInChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25)
InChIKeyZEKZLJVOYLTDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.06e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Lomefloxacin (CAS 98079-51-7): A Difluorinated Fluoroquinolone with Once-Daily Dosing and High Oral Bioavailability


Lomefloxacin is a second-generation difluorinated fluoroquinolone antibiotic (chemical name: 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid) [1]. As a bactericidal agent, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . Lomefloxacin is characterized by its broad-spectrum activity against Gram-negative and certain Gram-positive pathogens . Notably, it exhibits high oral bioavailability (~98%) and a relatively long elimination half-life, enabling convenient once-daily dosing for many indications [2].

Why Lomefloxacin is Not a Generic Substitute for Other Fluoroquinolones: Key Differentiators


Lomefloxacin cannot be considered a generic substitute for other fluoroquinolones due to substantial differences in pharmacokinetics, ocular tissue penetration, and phototoxic potential. While its in vitro antibacterial spectrum is broadly comparable to agents like norfloxacin or ciprofloxacin [1], its clinical profile is markedly distinct. For instance, its dual fluorine atoms confer unique physicochemical properties that directly influence its safety profile, specifically a higher incidence of photosensitivity [2], and its distribution, such as achieving nearly 10-fold higher concentrations in the aqueous humor compared to ciprofloxacin [3]. These quantitative differences in safety and targeted tissue penetration preclude direct substitution and necessitate a careful, evidence-based selection for specific research or clinical applications.

Quantitative Evidence for Lomefloxacin Differentiation: Head-to-Head Data vs. Comparators


Ocular Bioavailability: Lomefloxacin Achieves 10-Fold Higher Aqueous Humor Cmax vs. Ciprofloxacin

In a direct pharmacokinetic comparison using 0.3% topical solutions in rabbits, lomefloxacin demonstrates significantly superior ocular bioavailability. Lomefloxacin achieves a peak concentration (Cmax) of 1.62 µg/mL in the aqueous humor, which is approximately 15.8-fold higher than the 0.1028 µg/mL (102.8 ng/mL) achieved by ciprofloxacin [1].

Ophthalmology Pharmacokinetics Bacterial Keratitis

Adverse Event Profile: Lomefloxacin Confers a 5.8-Fold Higher Odds Ratio for Photosensitivity vs. Other Fluoroquinolones

A meta-analysis of four randomized controlled trials (n=2,295 patients) found a statistically significant higher risk of photosensitivity with lomefloxacin compared to other fluoroquinolones. The Peto odds ratio (OR) was 5.81 (95% CI: 3.34 to 10.11, P<0.001), and the absolute risk difference (RD) was 3.4% (95% CI: 0.7%–6.2%, P=0.013) [1]. This elevated risk is mechanistically linked to its difluorinated structure, which facilitates the generation of reactive oxygen species and a highly reactive carbene intermediate upon UVA exposure [2].

Drug Safety Pharmacovigilance Toxicology

Pharmacokinetic Advantage: Lomefloxacin Supports Once-Daily Dosing vs. Twice-Daily Ciprofloxacin

Lomefloxacin's pharmacokinetic profile is characterized by high oral bioavailability (approx. 98%) and a relatively long elimination half-life of approximately 8 hours, which supports once-daily dosing . In contrast, ciprofloxacin has a shorter half-life of approximately 4 hours, typically necessitating twice-daily administration for systemic infections. Furthermore, lomefloxacin undergoes minimal hepatic metabolism, reducing its potential for competitive drug-drug interactions with other metabolized drugs [1].

Clinical Pharmacology Pharmacokinetics Drug Development

In Vitro Potency: Lomefloxacin is 2- to 8-Fold Less Active than Ciprofloxacin Against P. aeruginosa

While lomefloxacin is active against a broad range of Gram-negative bacteria, its potency is not equivalent across all species. In a study of P. aeruginosa clinical isolates, lomefloxacin was found to be 2- to 8-fold less active than ciprofloxacin [1]. This is consistent with general findings that lomefloxacin has antibacterial activity comparable to norfloxacin but is less potent than ciprofloxacin [2].

Microbiology Antibacterial Activity Infectious Disease

Optimal Application Scenarios for Lomefloxacin Based on Quantitative Differentiation


Ophthalmic Infection Research: Maximizing Local Bioavailability

For research involving topical treatment of bacterial keratitis or other ocular surface infections, lomefloxacin is a compelling choice over ciprofloxacin. Its ability to achieve a 15.8-fold higher peak concentration in the aqueous humor (Cmax 1.62 µg/mL vs. 0.1028 µg/mL) provides a significant pharmacokinetic advantage [1]. This makes lomefloxacin an ideal candidate for studies where maximizing local drug levels is a primary objective, such as in models of severe corneal ulcers or in evaluating the correlation between local concentration and bactericidal activity.

Toxicology Studies: A Model Compound for Phototoxicity

Given its well-documented and statistically significant association with phototoxicity (Peto OR of 5.81 compared to other fluoroquinolones) [1], lomefloxacin serves as an excellent positive control or model compound for phototoxicity and photosafety research. Studies investigating the mechanisms of UVA-induced reactive oxygen species (ROS) generation, DNA damage from carbene intermediates [2], or the evaluation of protective agents against drug-induced photosensitivity would benefit from using lomefloxacin as a benchmark.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Once-Daily Dosing

Researchers designing studies that require a simplified, once-daily oral dosing regimen can leverage lomefloxacin's pharmacokinetic profile. Its ~8-hour half-life and near-complete oral bioavailability (98%) [1] are key parameters for PK/PD modeling of fluoroquinolones. This allows for the investigation of dosing strategies and patient adherence without the confounding variable of multiple daily doses, making it a valuable tool in clinical pharmacology research.

Antibacterial Susceptibility and Potency Screening

In microbiological studies, lomefloxacin should be selected for screening against pathogens known to be highly susceptible to second-generation fluoroquinolones, particularly Enterobacteriaceae. While potent (MIC90 ≤ 1 µg/mL for many strains) [1], its reduced potency against Pseudomonas aeruginosa (2-8x less than ciprofloxacin) [2] means it is not an ideal first-line candidate for pseudomonal infection research. Its value lies in its specific activity profile, allowing researchers to differentiate between fluoroquinolone subclasses in susceptibility studies.

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